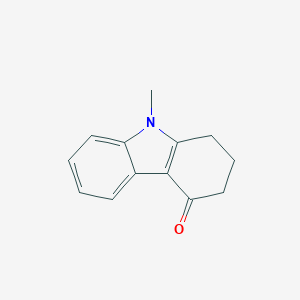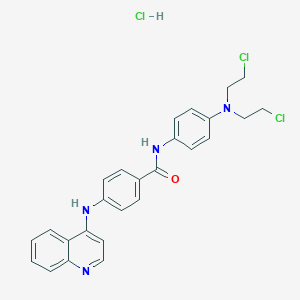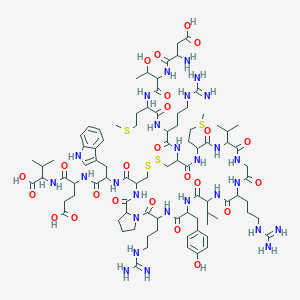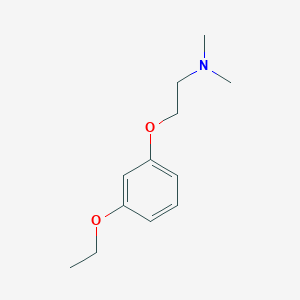
9-Methyl-1,2,3,9-tetrahydro-4H-carbazol-4-one
Vue d'ensemble
Description
9-Methyl-1,2,3,9-tetrahydro-4H-carbazol-4-one (referred to as CAR) is a carbazole derivative that has been synthesized and studied for various applications. The compound is of interest due to its structural features, which allow for a range of chemical modifications and potential biological activities .
Synthesis Analysis
The synthesis of CAR has been achieved through a multi-step process involving nitration, hydrogenation, and cyclization of N-methylaniline and 1,3-cyclohexanedione as starting materials. The use of HMCM-41 as a catalyst has been shown to be effective, with optimization of reaction conditions such as temperature, catalyst concentration, molar ratio of reagents, and choice of solvent leading to a yield of 65.3% .
Molecular Structure Analysis
The molecular structure of various carbazole derivatives, including those related to CAR, has been characterized using techniques such as NMR, IR spectroscopy, and elemental analysis. For example, the structure of diethyl [(4-{(9H-carbazol-9-yl)methyl}-1H-1,2,3-triazol-1-yl)(benzamido)methyl]phosphonate, a compound synthesized through click chemistry, was confirmed using these methods .
Chemical Reactions Analysis
CAR and its derivatives undergo a variety of chemical reactions. For instance, methyl 2-(1-oxo-2,3,4,9-tetrahydro-1H-carbazol-2-yl)oxoacetates react with hydroxylamine hydrochloride to afford 1-hydroxyimino-2,3,4,9-tetrahydro-1H-carbazoles, and with urea and thiourea to yield a mixture of 1-hydroxycarbazoles and 1H-carbazol-1-ones . Additionally, carbazole Schiff bases have been synthesized through condensation reactions, which are important for the development of organic light emitting diodes .
Physical and Chemical Properties Analysis
The physical and chemical properties of CAR and its derivatives are influenced by their molecular structure. The presence of substituents on the carbazole core affects properties such as solubility, melting point, and photoluminescence. For example, the introduction of various functional groups in carbazole Schiff bases leads to changes in their photoluminescence spectra, which is significant for their application in optoelectronic devices .
Applications De Recherche Scientifique
Derivatization in Bacterial Transformation
- Study: "Derivatization of bioactive carbazoles by the biphenyl-degrading bacterium Ralstonia sp. strain SBUG 290" (2009)
- Key Finding: This research demonstrates the bacterial biotransformation of "9-Methyl-1,2,3,9-tetrahydro-4H-carbazol-4-one," identifying primary oxidation products and other derivatives through various analytical techniques (Waldau, D., Mikolasch, A., Lalk, M., & Schauer, F., 2009).
Synthesis Process Improvement
- Study: "New process for 1,2,3,9-tetrahydro-9-methyl-4H-carbzol-4-one" (2009)
- Key Finding: This paper presents an improved synthesis process for the compound, achieving a high yield and purity through optimized reaction conditions (Feng, Q., 2009).
Antiemetic Activity
- Study: "Synthesis and antiemetic activity of 1,2,3,9-tetrahydro-9-methyl-3-(4-substituted-piperazin-1-ylmethyl)-4H-carbazol-4-one derivatives" (2009)
- Key Finding: The study explores the synthesis of Ondansetron analogs with antiemetic activity, using "9-Methyl-1,2,3,9-tetrahydro-4H-carbazol-4-one" as a precursor (Xu, Q., Liu, T., Tian, R., Li, Q., & Ma, D., 2009).
Photophysical Properties
- Study: "Tuning the Solution Phase Photophysics of Two De Novo Designed Hydrogen Bond Sensitive 9-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one Derivatives" (2013)
- Key Finding: This research investigates the photophysical properties of derivatives of "9-Methyl-1,2,3,9-tetrahydro-4H-carbazol-4-one," highlighting their sensitivity to solvent polarity and hydrogen bonding (Ghosh, S., Mitra, A., Saha, C., & Basu, S., 2013).
Synthesis of Novel Compounds
- Study: "Carbodiimide Mediated Synthesis of Some Novel 4‐Thiazolidinones and 2,4‐Disubstituted Thiazoles Bearing N‐Methyl Tetrahydrocarbazole Moiety." (2014)
- Key Finding: This paper reports the synthesis of new thiazolidinones and thiazoles using "9-Methyl-1,2,3,9-tetrahydro-4H-carbazol-4-one" as a key starting material (Gautam, D., & Chaudhary, R. P., 2014).
Propriétés
IUPAC Name |
9-methyl-2,3-dihydro-1H-carbazol-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO/c1-14-10-6-3-2-5-9(10)13-11(14)7-4-8-12(13)15/h2-3,5-6H,4,7-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHJUJCWZKJMCLC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)CCC2)C3=CC=CC=C31 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30181811 | |
| Record name | 9-Methyl-1,2,3,9-tetrahydro-4H-carbazol-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30181811 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
9-Methyl-1,2,3,9-tetrahydro-4H-carbazol-4-one | |
CAS RN |
27387-31-1 | |
| Record name | 1,2,3,9-Tetrahydro-9-methyl-4H-carbazol-4-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=27387-31-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 9-Methyl-1,2,3,9-tetrahydro-4H-carbazol-4-one | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027387311 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 9-Methyl-1,2,3,9-tetrahydro-4H-carbazol-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30181811 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 9-METHYL-1,2,3,9-TETRAHYDRO-4H-CARBAZOL-4-ONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/267IW42T7Z | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![Methyl bicyclo[4.1.0]heptane-1-carboxylate](/img/structure/B143563.png)



![2(1H)-Quinolinone, 7-[4-[4-(3-chlorophenyl)-1-piperazinyl]butoxy]-3,4-dihydro-](/img/structure/B143581.png)




